REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1>C(COC)OC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([C:19]2[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=2)[N:3]=1 |f:1.2.3,7.8.9.10.11|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CN=C1)Cl
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Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C(OC)COC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 h under nitrogen
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by Biotage™ chromatography (Silica, 90 g) 9:1 cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CN=C1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |